molecular formula C12H11NO4 B082613 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid CAS No. 14463-79-7

2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid

Cat. No.: B082613
CAS No.: 14463-79-7
M. Wt: 233.22 g/mol
InChI Key: FPOSIYHINNEBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid is the Gag-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions.

Mode of Action

It is believed that the compound interacts with the polyprotein, potentially inhibiting its function and thus interfering with the viral life cycle .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the viral life cycle, particularly the processes of virion assembly and maturation. By targeting the Gag-Pol polyprotein, the compound can disrupt these processes and inhibit viral replication .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of the Gag-Pol polyprotein. This inhibition can disrupt the assembly and maturation of new virions, thereby preventing the spread of the virus within the host organism .

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its target . .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOSIYHINNEBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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